4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine, also known as V-0219, is a small molecule identified in research as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). [] GLP-1R agonists play a significant role in the treatment of type-2 diabetes and are being investigated for their potential in reducing food intake for obesity management. [] V-0219 enhances the efficacy of GLP-1R stimulation, thereby potentially offering advantages over traditional peptidic agonists, including the possibility of oral administration and reduced side effects. []
V-0219 acts as a positive allosteric modulator of the GLP-1R. [] This means it binds to a site on the receptor distinct from the GLP-1 binding site and enhances the receptor's response to GLP-1. [] The exact molecular interactions involved in this allosteric modulation are not elucidated in the paper.
V-0219 has been investigated for its potential in treating type-2 diabetes and obesity. [] In preclinical studies, V-0219 demonstrated subnanomolar potency in potentiating insulin secretion, effectively reducing food intake and improving glucose handling in both normal and diabetic rodents. [] Further research is necessary to determine its potential therapeutic applications in humans.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2